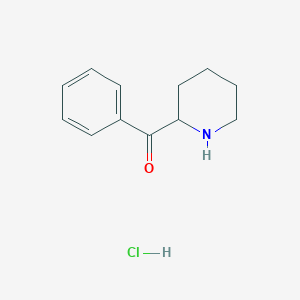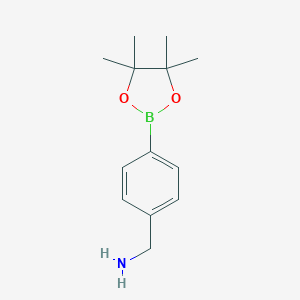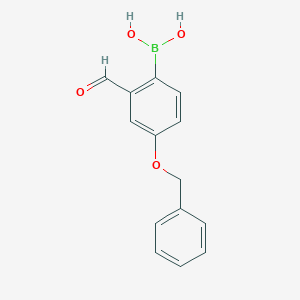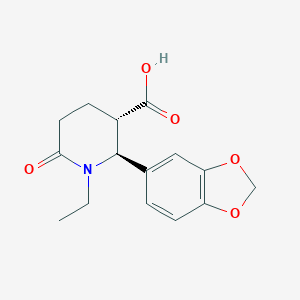![molecular formula C11H20N2O2 B111864 (1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane CAS No. 1417789-49-1](/img/structure/B111864.png)
(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane, commonly known as Boc-DABCO, is an organic compound used in a variety of scientific research applications. Boc-DABCO is a bicyclic molecule composed of two fused rings, one containing seven atoms and the other containing four atoms. It is a chiral molecule, meaning it exists in two different forms, or enantiomers, which are mirror images of each other. Boc-DABCO has a variety of uses in organic synthesis, due to its ability to form strong bonds and act as a catalyst in certain reactions. In addition, it has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Modified Borohydride Agents The compound has been utilized in the efficient reduction of aryl, alkyl, and aroyl azides, showing excellent yields in THF or CH2Cl2 under room temperature or reflux conditions, using modified borohydrides like the (1,4-Diazabicyclo[2.2.2]octane) (Tetrahydroborato)zinc complex (Firouzabadi, Adibi, & Zeynizadeh, 1998).
Catalytic Applications in Organic Synthesis 1,4-diazabicyclo[2.2.2]octane (DABCO) has been widely used as a catalyst in various organic transformations. It is recognized for its inexpensive, eco-friendly, highly reactive, easy to handle, and non-toxic nature, leading to products with excellent yields and high selectivity (Baghernejad, 2010).
Process Improvement for 3,8-Diazabicyclo[3.2.1]octane Analogues An improved and scalable process for substituted 3,8-diazabicyclo[3.2.1]octane has been developed, highlighting its potential for diverse scaffold applications in a total yield of 42% in five steps (Huang & Teng, 2011).
Synthesis of Pyrano[2,3-d]pyrimidinone Derivatives DABCO has been employed as a catalyst for one-pot, three-component condensation reactions, demonstrating simplicity, mild conditions, and high yields, utilizing less toxic and low-cost chemicals (Azizian, Shameli, & Balalaie, 2012).
Ionic Liquid Synthesis for Biologically Active Compounds A DABCO-based ionic liquid has been synthesized and used as a catalyst in the synthesis of biologically active compounds like tetrahydrobenzo[b]pyran and pyrano[2,3-d]pyrimidinone derivatives, offering advantages like high yields, short reaction times, and simple procedures (Shirini, Langarudi, & Daneshvar, 2017).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl (1S,6R)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-4-9-8(7-13)6-12-9/h8-9,12H,4-7H2,1-3H3/t8-,9+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIAJQPTVCSWOB-DTWKUNHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]2[C@H](C1)CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7-Amino-4,5-dihydro-5-oxo-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B111821.png)

![(3aR,4S,9bS)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B111854.png)
![(3aR,4S,9bS)-8-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B111856.png)
![(3aR,4S,9bS)-8-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B111857.png)
![(3aR,4S,11cS)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B111858.png)
![(3aR,4S,9bS)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4,8-dicarboxylic acid](/img/structure/B111859.png)

![(3aR,9bS)-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B111861.png)